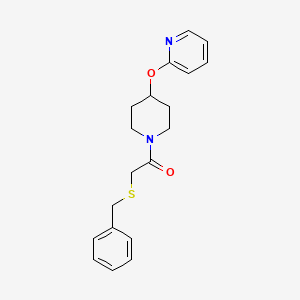

2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-19(15-24-14-16-6-2-1-3-7-16)21-12-9-17(10-13-21)23-18-8-4-5-11-20-18/h1-8,11,17H,9-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMLGBVZUPFMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with sodium thiolate under basic conditions.

Introduction of the Piperidin-1-yl Group: This step involves the reaction of piperidine with an appropriate electrophile, such as an alkyl halide.

Attachment of the Pyridin-2-yloxy Group: This can be done by reacting 2-hydroxypyridine with an appropriate leaving group, such as a tosylate or mesylate, under basic conditions.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved using standard coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperidin-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone exhibits significant biological activity, making it a candidate for drug development:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, related compounds have demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against certain pathogens .

Enzyme Inhibition

The compound may act by modulating the activity of specific enzymes, which is crucial in therapeutic contexts:

- Binding to Enzymes : It can inhibit or modulate enzymes involved in key biological processes, potentially leading to therapeutic effects in diseases where these enzymes play a critical role.

Receptor Interaction

The interaction with cellular receptors is another area of interest:

- Influencing Signal Transduction Pathways : By binding to receptors, this compound can influence various signaling pathways, which is essential for developing treatments for conditions like neurological disorders or cancer.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzylthio and pyridin-2-yloxy groups can interact with the active sites of enzymes, while the piperidin-1-yl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Notes on Contradictions and Limitations

- Divergent Substituent Effects : The benzylthio group’s electronic and steric properties may contradict trends observed in nitro- or aryl-substituted analogs (e.g., isomerization rates in vs. hypothetical stability of the target compound) .

- Synthetic Challenges: The pyridin-2-yloxy group’s introduction may require more rigorous conditions than the o-tolyl or cyclopropylaminomethyl groups in and .

Biological Activity

2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound with potential therapeutic applications due to its unique structural features. This compound incorporates a benzylthio group, a piperidine moiety, and a pyridin-2-yloxy group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The benzylthio and pyridin-2-yloxy groups can engage with active sites of enzymes or receptors, potentially modulating their activity. The piperidine moiety may enhance binding affinity and specificity, making the compound a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown promising activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both critical targets in antibiotic development . While specific data for the target compound is limited, the presence of the benzylthio group suggests potential antimicrobial efficacy.

Antioxidant Activity

Antioxidant properties are crucial for therapeutic agents aimed at reducing oxidative stress-related diseases. Compounds containing similar structural motifs have demonstrated notable antioxidant activity in various assays. Further investigation into the antioxidant capacity of this compound could provide insights into its potential use in treating conditions associated with oxidative damage .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of the compound and evaluated their biological activities. The findings suggested that modifications to the pyridine ring significantly influenced the biological potency of the derivatives. The most active compounds exhibited strong inhibition of specific enzymes related to microbial growth, indicating that structural variations can lead to enhanced therapeutic profiles.

Case Study 2: In Vitro Assays

In vitro assays conducted on related compounds demonstrated their capacity to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in pathogens. Compounds similar to this compound were found to be more effective than existing DHODH inhibitors, suggesting that this class of compounds could serve as a foundation for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzylthio, Pyridine | Potential antimicrobial and antioxidant |

| 2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | Benzylthio, Pyrazine | Notable antimicrobial activity |

| Benzothiazole derivatives | Benzothiazole ring | Effective against A. baumannii and P. aeruginosa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.